Arachidonic acid-alkyne

Lipidomics Phospholipid remodeling Click chemistry probe validation

Arachidonic acid-alkyne (CAS 1219038-32-0; synonym: 19-alkyne arachidonic acid, ω-alkynyl arachidonic acid) is a synthetic analogue of the endogenous polyunsaturated fatty acid arachidonic acid (AA) featuring an ω-terminal alkyne moiety. This compound belongs to the class of ω-alkynyl lipid surrogates, which are engineered to serve as metabolic probes that enable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for covalent attachment of fluorescent or biotinylated tags to the parent compound and its downstream metabolites.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B565829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic acid-alkyne
Synonyms(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraen-19-ynoic acid
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC#CCCCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15-
InChIKeyDTSYXKMUESYRSH-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solution in ethanol

Arachidonic Acid-Alkyne: Click Chemistry Probe for Polyunsaturated Fatty Acid Tracking and Metabolism Studies


Arachidonic acid-alkyne (CAS 1219038-32-0; synonym: 19-alkyne arachidonic acid, ω-alkynyl arachidonic acid) is a synthetic analogue of the endogenous polyunsaturated fatty acid arachidonic acid (AA) featuring an ω-terminal alkyne moiety [1]. This compound belongs to the class of ω-alkynyl lipid surrogates, which are engineered to serve as metabolic probes that enable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for covalent attachment of fluorescent or biotinylated tags to the parent compound and its downstream metabolites [2]. The alkyne modification is positioned at the ω-terminus (carbon-19), theoretically preserving the carboxyl head group for native enzymatic recognition while providing a bioorthogonal handle for detection, enrichment, and imaging applications in lipid metabolism research .

Why Arachidonic Acid-Alkyne Cannot Be Simply Replaced by Native AA or Alternative Clickable Fatty Acid Probes


Substitution of arachidonic acid-alkyne with native arachidonic acid (AA) or structurally distinct alkyne-modified fatty acids is scientifically invalid due to fundamental differences in detection capability, enzymatic processing, and downstream biological activity. Native AA lacks the bioorthogonal alkyne handle required for click chemistry-based detection, rendering it undetectable via CuAAC-dependent fluorescence imaging or streptavidin enrichment workflows [1]. Conversely, the ω-alkynyl modification itself introduces quantitative deviations from native AA metabolism: in human Jurkat cells, cellular uptake of AA-alk is reduced 2-fold compared to AA, while in platelets, AA-alk stimulation yields significantly lower 12-lipoxygenase (12-LOX) and cyclooxygenase (COX) product formation than equimolar AA [2]. Furthermore, alternative clickable probes such as ω-alkynyl linoleic acid (aLA) exhibit distinct chain-length specificity and oxygenation kinetics relative to ω-alkynyl arachidonic acid, with the latter showing enzyme inactivation effects against platelet-type 12S-LOX not observed with aLA [3]. These context-dependent metabolic and functional divergences preclude generic substitution and necessitate compound-specific validation for each experimental application.

Arachidonic Acid-Alkyne: Comparative Quantitative Evidence for Scientific Selection and Procurement Decisions


Phospholipid Remodeling Fidelity: CoA-Independent Transacylase Activity of AA-Alk Matches Native AA

In a head-to-head comparison of 19-alkyne arachidonic acid (AA-alk) versus native arachidonic acid (AA) in human Jurkat T-cells, AA-alk and AA exhibited identical incorporation into and remodeling between phospholipid classes, demonstrating equivalent CoA-independent AA-PL remodeling activity. This establishes that the ω-alkyne modification does not perturb the Lands cycle acyltransferase recognition of AA [1].

Lipidomics Phospholipid remodeling Click chemistry probe validation

Cellular Uptake and Elongation: AA-Alk Exhibits Reduced Uptake but Enhanced Elongation to 22:4

Direct comparative analysis of 19-alkyne arachidonic acid (AA-alk) versus native arachidonic acid (AA) in human Jurkat cells revealed that AA uptake was 2-fold greater than AA-alk uptake, representing a significant reduction in cellular import efficiency. However, of the AA-alk that was taken up, significantly more was elongated to the 22:4 species compared to AA-derived elongation products [1].

Fatty acid transport Elongation (ELOVL) Metabolic probe validation

Eicosanoid Biosynthesis: Platelet COX/12-LOX Product Formation Is Reduced with AA-Alk

In a direct head-to-head comparison using isolated human platelets, stimulation with 19-alkyne arachidonic acid (AA-alk) resulted in significantly reduced synthesis of both 12-lipoxygenase (12-LOX) and cyclooxygenase (COX) products compared to stimulation with equimolar native arachidonic acid (AA) [1].

Eicosanoid biosynthesis Platelet activation Cyclooxygenase (COX) 12-Lipoxygenase (12-LOX)

Eicosanoid Biosynthesis: Neutrophil 5-LOX Product Formation Is Altered and LTB4-Alk Receptor Agonism Is 12-Fold Weaker

In ionophore-stimulated human neutrophils, AA-alk produced significantly more 5-LOX products than AA; however, when neutrophils were stimulated with exogenous AA-alk alone, 5-LOX product formation was significantly reduced compared to AA. Critically, the AA-alk-derived metabolite leukotriene B4-alkyne (LTB4-alk) was 12-fold less potent at stimulating neutrophil migration than native LTB4, indicating markedly weaker agonist activity at the leukotriene B4 receptor 1 (BLT1) [1].

Leukotriene biosynthesis 5-Lipoxygenase (5-LOX) Neutrophil chemotaxis BLT1 receptor

Platelet-Type 12S-LOX: ω-Alkynyl-AA Induces Near-Complete Enzyme Inactivation

In recombinant enzyme assays comparing ω-alkynyl arachidonic acid (ω-alkynyl-AA) with native arachidonic acid, ω-alkynyl-AA was processed by platelet-type 12S-lipoxygenase (12S-LOX) but the transformation resulted in almost complete enzyme inactivation. This mechanism-based inactivation is specific to tail-first binding substrates and is not observed with the native AA substrate [1].

Lipoxygenase inhibition 12S-LOX Mechanism-based inactivation Enzyme kinetics

Autoxidation and Lipoxygenase Oxidation Kinetics: ω-Alkynyl-AA as a Competent Surrogate for Free Radical and Enzymatic Oxidations

In a cross-study comparable analysis, the nonenzymatic autoxidation and enzymatic oxidation by lipoxygenases of ω-alkynyl arachidonic acid were compared to those of native arachidonic acid. ω-Alkynyl arachidonic acid appeared to be a metabolically competent surrogate for tracking the fate of polyunsaturated fatty acids in models involving autoxidation and oxidation by lipoxygenases [1]. The compound has low rates of spontaneous oxidation, which enhances its shelf stability and experimental reproducibility relative to native AA .

Lipid peroxidation Autoxidation Lipoxygenase (LOX) Oxidative stress

Arachidonic Acid-Alkyne: Evidence-Backed Application Scenarios for Scientific Research


Fluorescence Imaging of AA Incorporation into Cellular Membranes via CuAAC Click Chemistry

Arachidonic acid-alkyne can be incubated with cultured cells at 20 μM for 6 hours (in RPMI with 2% fatty acid-free BSA), followed by fixation, permeabilization, and Cu(I)-catalyzed click reaction with Alexa Fluor 488 azide (10 μM) for fluorescence microscopy visualization of AA trafficking and membrane incorporation . This application is supported by the evidence that AA-alk faithfully recapitulates CoA-independent phospholipid remodeling identical to native AA [1], making it a valid surrogate for imaging membrane phospholipid dynamics.

Tracking Polyunsaturated Fatty Acid Fate in Autoxidation and Lipoxygenase-Mediated Oxidation Models

ω-Alkynyl arachidonic acid serves as a competent surrogate for native AA in experimental models of nonenzymatic autoxidation and enzymatic oxidation by lipoxygenases . Researchers can incubate AA-alk in cell-free oxidation systems or cellular models, then use click chemistry to append biotin or fluorophore tags for enrichment and detection of oxidized metabolites and protein adducts [1].

Phospholipid Remodeling and Membrane Lipid Trafficking Studies (Lands Cycle)

Because AA-alk demonstrates equivalent CoA-independent AA-phospholipid remodeling compared to native AA , it is suitable for tracking the incorporation, redistribution, and turnover of arachidonoyl-containing phospholipids in cellular membranes. The alkyne handle enables downstream click chemistry-based enrichment or detection without perturbing the Lands cycle acyltransferase machinery.

Cautionary Note: NOT Recommended for Quantitative Eicosanoid Biosynthesis Assays Requiring Functional Equivalence to Native AA

Based on the evidence that AA-alk yields significantly reduced COX and 12-LOX products in platelets , produces altered 5-LOX product profiles in neutrophils , and generates LTB4-alk with 12-fold weaker BLT1 agonist activity , this probe is not recommended for studies requiring quantitative or functional equivalence to native AA in eicosanoid biosynthesis pathways. Additionally, ω-alkynyl-AA causes near-complete inactivation of platelet-type 12S-LOX [1], which may confound experiments involving this specific enzyme isoform. Users should validate compatibility with their specific LOX isoform of interest.

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